

A Comparative Analysis of Halons for Fire Suppression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloro-1-fluoroethylene*

Cat. No.: *B1207965*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance and properties of three key halon fire suppressants: Halon 1301, Halon 1211, and Halon 2402. The information is intended for a technical audience and is supported by available experimental data to facilitate informed decisions in research and safety applications.

Executive Summary

Halons are halogenated hydrocarbons that were widely used as highly effective fire extinguishing agents. Their primary mechanism of fire suppression is the chemical interruption of the combustion chain reaction.^{[1][2]} The bromine atom in their structure is a key component in this process, acting as a radical scavenger that disrupts the propagation of the fire.^[1] While highly effective, the production of new halons has been phased out under the Montreal Protocol due to their significant ozone-depleting potential.^[3] However, recycled halons continue to be used in critical applications where alternatives are not yet suitable, such as in aviation and military sectors.^[4] This guide focuses on a comparative study of their fire suppression capabilities, safety profiles, and physical properties.

Performance Comparison: Fire Extinguishing Concentrations

The effectiveness of a fire suppressant is often quantified by its extinguishing concentration, the minimum concentration of the agent in the air required to extinguish a fire. This varies depending on the type of fuel, which is categorized into different fire classes.

Table 1: Minimum Extinguishing Concentrations of Halons for Various Fire Classes (% by Volume)

Fire Class	Fuel Type	Halon 1301	Halon 1211	Halon 2402
Class A	Ordinary combustibles (e.g., wood, paper)	3-5%	3-4% (for larger extinguishers)	Data not readily available
Class B	Flammable liquids (e.g., n-heptane, gasoline)	2.9 - 4.1%	3.2 - 5.0%	~2.2% (for n-heptane) ^[5]
Class C	Energized electrical equipment	~5% (design concentration)	Effective	Effective

Note: The extinguishing concentrations can vary based on the specific fuel and the experimental conditions.

Safety Profile Comparison

The safety of personnel is a critical consideration in the selection and use of fire suppressants. The primary toxicological concerns with halons are cardiac sensitization and the effects of inhalation at high concentrations.

Table 2: Toxicological Data for Halons

Parameter	Halon 1301	Halon 1211	Halon 2402
NOAEL (Cardiac Sensitization)	5.0%	0.5%	Data not readily available
LOAEL (Cardiac Sensitization)	7.5%	1.0%	Data not readily available
General Toxicity	Low toxicity; at high concentrations can cause dizziness and impaired coordination. [2]	More toxic than Halon 1301. Can cause dizziness, impaired coordination, and cardiac effects at concentrations above 2%.	Considered more toxic than Halon 1211. Can cause respiratory distress and CNS effects.

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Physical and Chemical Properties

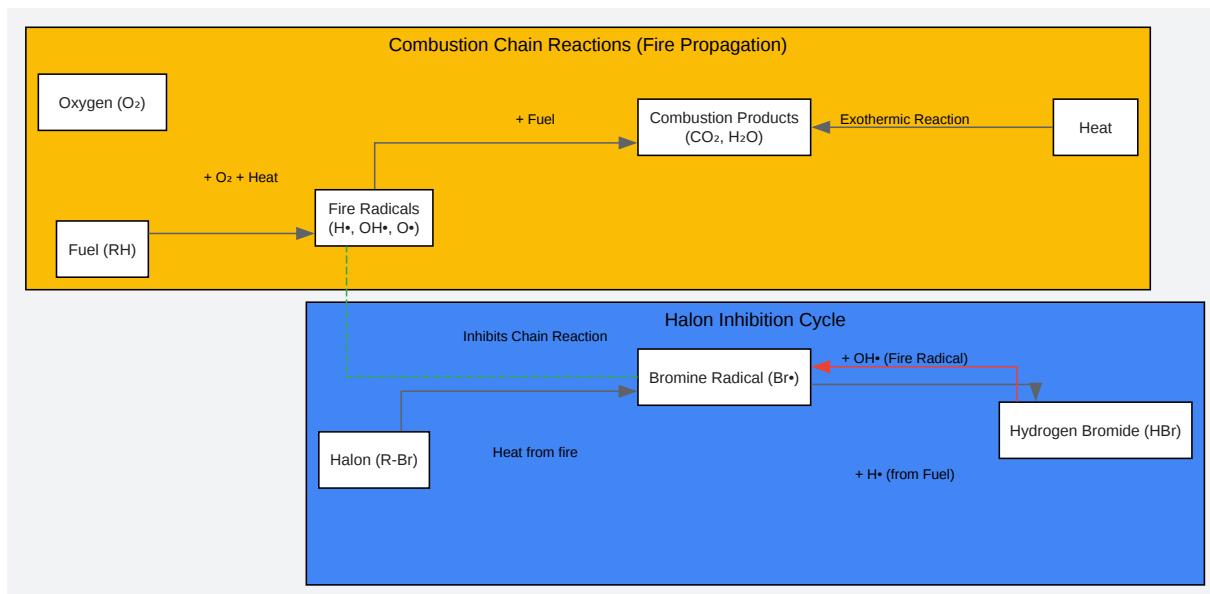

The physical and chemical properties of halons influence their storage, handling, and application as fire suppressants.

Table 3: Physical and Chemical Properties of Halons

Property	Halon 1301 (CBrF ₃)	Halon 1211 (CBrClF ₂)	Halon 2402 (C ₂ Br ₂ F ₄)
Molecular Weight (g/mol)	148.9	165.4	259.8
Boiling Point (°C)	-57.8	-3.9	47.2
Vapor Density (air=1)	5.1	5.7	9.0
Liquid Density (g/cm ³ at 25°C)	1.57	1.83	2.18
Ozone Depletion Potential (ODP)	10	3	6
Appearance	Colorless, odorless gas	Colorless gas with a faint sweet odor	Colorless liquid with a sweet odor

Mechanism of Fire Suppression: A Catalytic Cycle

Halons extinguish fires primarily through a chemical process that interferes with the combustion chain reaction. The high temperatures in a fire cause the halon molecule to break apart, releasing a bromine radical (Br[•]). This bromine radical is highly reactive and participates in a catalytic cycle that removes the key radicals (H[•], OH[•], O[•]) responsible for sustaining the fire.

[Click to download full resolution via product page](#)

Halon's catalytic cycle interrupting the fire's chain reaction.

Experimental Protocols

Determination of Fire Extinguishing Concentration: The Cup Burner Method

The cup burner method is a standardized laboratory test used to determine the minimum extinguishing concentration (MEC) of gaseous fire suppressants for Class B (flammable liquid) fires. The following provides a general overview of the experimental protocol.

1. Apparatus:

- A glass chimney of a standardized diameter and height.

- A fuel cup of specified dimensions placed at the base of the chimney.
- A system for precisely metering and mixing the gaseous agent with air before introducing it into the chimney.
- Flowmeters to measure the flow rates of air and the extinguishing agent.
- A fuel delivery system to maintain a constant fuel level in the cup.

2. Procedure:

- A flammable liquid fuel (commonly n-heptane as a standard) is placed in the cup.
- A steady, laminar flow of air is established upwards through the chimney.
- The fuel in the cup is ignited, creating a stable diffusion flame.
- The gaseous extinguishing agent is gradually introduced into the air stream at a known flow rate.
- The concentration of the agent is slowly increased until the flame is extinguished.
- The MEC is calculated as the volume percentage of the agent in the total air-agent mixture at the point of extinguishment.

3. Key Parameters to Control:

- Airflow rate.
- Fuel type and temperature.
- Temperature of the air-agent mixture.
- Rate of agent addition.

This method provides a reproducible means of comparing the intrinsic fire suppression efficiency of different gaseous agents under controlled conditions.

Conclusion

Halon 1301, 1211, and 2402 are highly effective fire suppressants that act by chemically interrupting the combustion process. While their production has ceased due to environmental concerns, their comparative performance and properties remain of interest for critical applications and for the development of new, more environmentally friendly alternatives. Halon 2402, based on the available data for Class B fires, appears to be the most efficient of the three in terms of extinguishing concentration. However, it is also reported to be the most toxic. Halon 1301 offers a good balance of effectiveness and lower toxicity compared to the other two, making it suitable for total flooding systems in occupied areas at appropriate design concentrations. Halon 1211 is a versatile agent commonly used in portable extinguishers. The selection of a halon for a specific application, where still permissible and necessary, requires a careful consideration of its fire suppression efficiency, safety profile, and the specific hazards of the environment to be protected.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nist.gov [nist.gov]
- 2. nist.gov [nist.gov]
- 3. ozone.unep.org [ozone.unep.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [A Comparative Analysis of Halons for Fire Suppression]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207965#comparative-study-of-halons-for-fire-suppression>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com